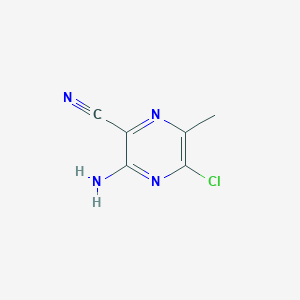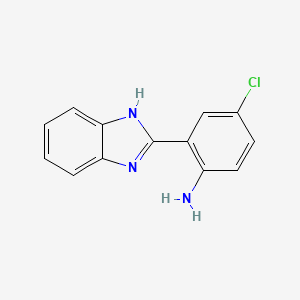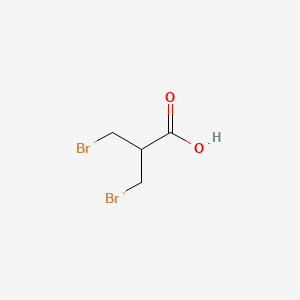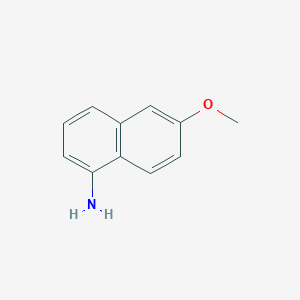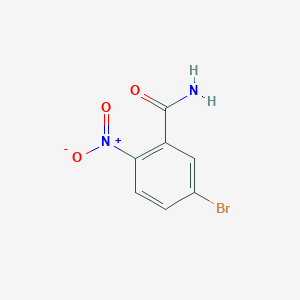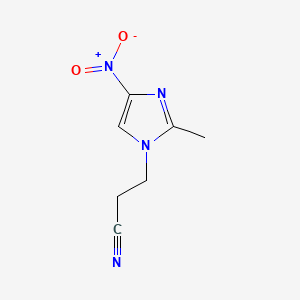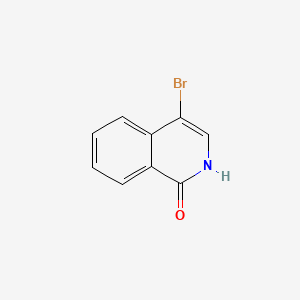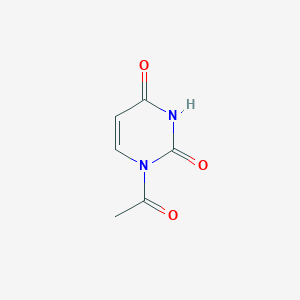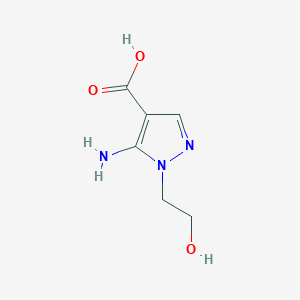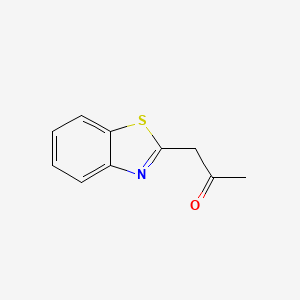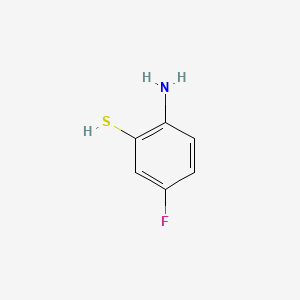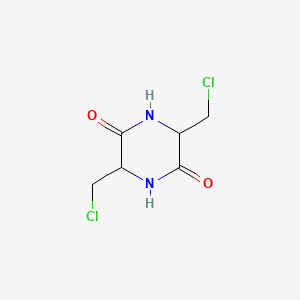
1-Bromo-3-tert-butylbenzene
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 1-Bromo-3-tert-butylbenzene and related compounds often involves bromination reactions under specific conditions. Studies show that reacting 1,4-di-tert-butylbenzene with bromine, using iron as a catalyst in carbon tetrachloride, yields various brominated products including 1-tert-butyl-3-bromobenzene among others (Baas & Wepster, 2010). Additionally, the lithium-bromine exchange reaction of aryl bromides has been examined, showing solvent-dependent outcomes that can lead to high-yield synthesis pathways (Bailey, Luderer, & Jordan, 2006).
Molecular Structure Analysis
Molecular structure analyses often involve quantum chemical calculations and X-ray diffraction methods. For compounds similar to 1-Bromo-3-tert-butylbenzene, studies have detailed the arrangement of atoms within the molecule and how this structure influences reactivity and properties. For example, the structure and ordering in liquid 1,3,5-tri-tert-butylbenzene were determined, offering insights into molecular correlations that may extend to related compounds (Drozdowski, Hałas, & Śliwińska-Bartkowiak, 2017).
Chemical Reactions and Properties
Chemical reactions involving 1-Bromo-3-tert-butylbenzene highlight its versatility as a reactant. The bromo-de-tert-butylation and bromo-de-protonation reactions, for example, have been studied, showing elevated reaction orders indicative of complex transition states (Shernyukov et al., 2019). Such reactions underscore the compound's utility in synthetic organic chemistry.
Wissenschaftliche Forschungsanwendungen
Application 1: Cross-Coupling Reactions
- Summary of the Application: 1-Bromo-3-tert-butylbenzene can be used as an electrophilic partner for a variety of cross-coupling reactions .
- Methods of Application: This compound can participate in various types of cross-coupling reactions, such as Heck, Sonagashira, and Buchwald-Hartwig reactions . These reactions typically involve the coupling of an electrophile, like 1-Bromo-3-tert-butylbenzene, with a nucleophile.
- Results or Outcomes: The outcomes of these reactions would depend on the specific conditions and reactants used. Generally, these reactions allow for the formation of new carbon-carbon bonds, which is a key process in the synthesis of complex organic molecules .
Application 2: Bromination of 1,3,5-tri-tert-butylbenzene
- Summary of the Application: The bromination of 1,3,5-tri-tert-butylbenzene has been studied both experimentally and theoretically .
- Methods of Application: The kinetics and mechanism of concurrent bromo-de-protonation and bromo-de-tert-butylation of 1,3,5-tri-tert-butylbenzene at different bromine concentrations were studied .
- Results or Outcomes: Both reactions have high order in bromine (experimental kinetic orders ∼5 and ∼7, respectively). According to quantum chemical DFT calculations, such high reaction orders are caused by participation of clustered polybromide anions Br 2n−1– in transition states .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-bromo-3-tert-butylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13Br/c1-10(2,3)8-5-4-6-9(11)7-8/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDXXHPYFJDKWJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30322060 | |
| Record name | 1-Bromo-3-tert-butylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30322060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-3-tert-butylbenzene | |
CAS RN |
3972-64-3 | |
| Record name | 3972-64-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400305 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Bromo-3-tert-butylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30322060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(tert-Butyl)bromobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

